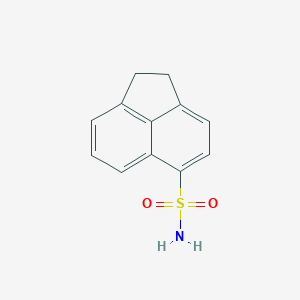
Methyl (2-amino-2-oxoethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(carbamoylmethyl)amino]acetate is an organic compound with the molecular formula C5H10N2O3 It is a derivative of glycine, where the amino group is substituted with a carbamoylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-[(carbamoylmethyl)amino]acetate can be synthesized through the reaction of glycine methyl ester with isocyanates. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine. The process involves the nucleophilic attack of the amino group on the isocyanate, forming the carbamoylmethyl derivative.
Industrial Production Methods
Industrial production of methyl 2-[(carbamoylmethyl)amino]acetate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(carbamoylmethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl 2-[(carbamoylmethyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 2-[(carbamoylmethyl)amino]acetate involves its interaction with specific molecular targets. The carbamoylmethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-aminoacetate: A simpler derivative of glycine without the carbamoylmethyl group.
Ethyl 2-[(carbamoylmethyl)amino]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[(carbamoylmethyl)amino]acetate is unique due to the presence of the carbamoylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C5H10N2O3 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
methyl 2-[(2-amino-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C5H10N2O3/c1-10-5(9)3-7-2-4(6)8/h7H,2-3H2,1H3,(H2,6,8) |
Clave InChI |
KUPWWXMOXSVIMW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B15306422.png)
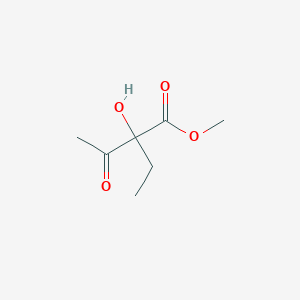
![tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate](/img/structure/B15306430.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid](/img/structure/B15306440.png)
![(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B15306442.png)
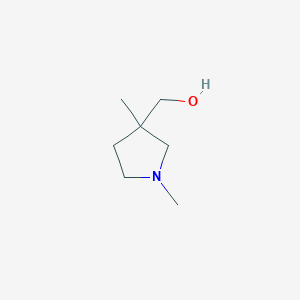
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid](/img/structure/B15306462.png)

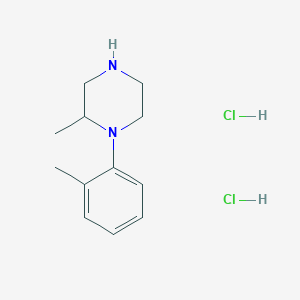
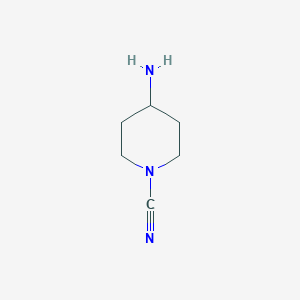

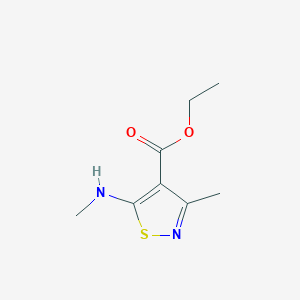
![3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15306513.png)
